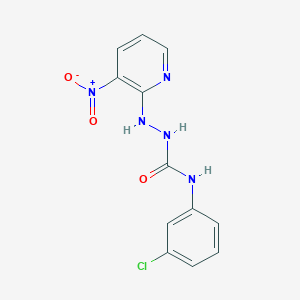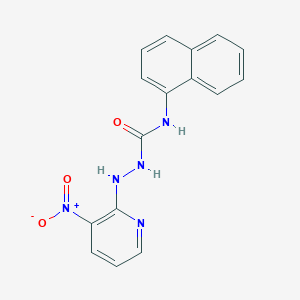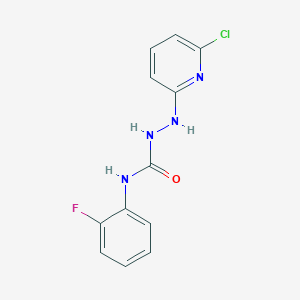![molecular formula C15H10ClNO3 B503484 2-[(4-clorobencil)oxi]-1H-isoindol-1,3(2H)-diona CAS No. 39030-46-1](/img/structure/B503484.png)
2-[(4-clorobencil)oxi]-1H-isoindol-1,3(2H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione is a chemical compound with the molecular formula C15H10ClNO3 It is known for its unique structure, which includes a chlorobenzyl group attached to an isoindole dione core
Aplicaciones Científicas De Investigación
2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Safety and Hazards
The safety data sheet for a similar compound, 4-(4-Chlorobenzyl)oxy benzaldehyde, indicates that it is combustible and can cause severe skin burns and eye damage. It may also cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled .
Mecanismo De Acción
Target of Action
The compound 2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione has been found to exhibit promising broad-spectrum antibacterial activity against various pathogens, including Pseudomonas aeruginosa , Staphylococcus aureus , Bacillus subtilis , and Proteus vulgaris . It also shows potent and selective inhibition of Monoamine Oxidase B (MAO-B) , an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.
Mode of Action
The compound interacts with its targets, leading to significant changes in their function. As a MAO-B inhibitor, the compound prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability .
Biochemical Pathways
The compound affects several biochemical pathways. In the human brain, by inhibiting MAO-B, the compound increases the levels of monoamine neurotransmitters, which can have various downstream effects, including mood regulation .
Pharmacokinetics
One study suggests that a similar compound has rapid blood-brain barrier penetration, indicating good bioavailability .
Result of Action
The compound’s antibacterial action results in the death of various bacterial pathogens, potentially making it useful in treating bacterial infections . Its inhibition of MAO-B can increase the levels of monoamine neurotransmitters in the brain, which may have potential applications in treating neurodegenerative diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of 4-chlorobenzyl alcohol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of 2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize waste, making the process cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted isoindole dione compounds .
Comparación Con Compuestos Similares
2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione can be compared with other similar compounds such as:
7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one: This compound also contains a chlorobenzyl group but is based on a chromenone core.
7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde: Another related compound with a chromene core, known for its potential as an enzyme inhibitor.
The uniqueness of 2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione lies in its isoindole dione core, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-11-7-5-10(6-8-11)9-20-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVJTIVMISRPNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-nitrophenyl)-2-phenyl-1H-imidazo[1,2-a]pyridin-4-ium](/img/structure/B503401.png)



![1-(5-Nitropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B503409.png)
![6-{[(Butylamino)carbonyl]amino}nicotinamide](/img/structure/B503411.png)
![6-({[3-(Trifluoromethyl)anilino]carbonyl}amino)nicotinamide](/img/structure/B503412.png)


![N-allyl-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B503417.png)
![N-(2-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B503418.png)
![4-{4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl}-6-chloro-2-(methylsulfanyl)pyrimidine](/img/structure/B503420.png)
![6-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B503421.png)
![2-{[(2,6-Dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]sulfanyl}propanoic acid](/img/structure/B503423.png)
